7-Bromoisoquinoline is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential applications in various therapeutic areas. Isoquinolines, in general, are known for their diverse pharmacological properties, and the introduction of a bromine atom at the 7-position of the isoquinoline ring can significantly alter the biological activity of these compounds. The studies on 7-substituted isoquinolines have revealed their importance in the development of new drugs with antiproliferative, antiplasmodial, and kinase inhibition activities1256.
The antiplasmodial activity of 7-bromoisoquinoline derivatives is well-documented, with studies showing that these compounds are effective against both chloroquine-susceptible and -resistant strains of P. falciparum1. The SARs among these derivatives highlight the potential for developing new antimalarial agents that can overcome resistance to existing drugs.
In the field of oncology, 7-bromoisoquinoline derivatives have been explored for their antitumor effects. For example, 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles have been synthesized and evaluated as inhibitors of myosin light chain kinase (MLCK) and EGFR, with the inhibitory effect being dependent on the substituents at the 7-position5. Additionally, new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones have shown significant antiproliferative activity against gastric and leukemia cancer cell lines6.
7-Bromoisoquinoline derivatives have also been investigated for their use in photopharmacology. 8-Bromo-7-hydroxyquinoline, a related compound, has been studied as a photoremovable protecting group for caged biomolecules, enabling the regulation of biological effectors with light, particularly through two-photon excitation3. This application is promising for studying cell physiology and controlling biological processes with spatial and temporal precision.
Imidazoquinolines, which include 7-bromoisoquinoline derivatives, have been shown to possess immunomodulatory properties. These compounds have demonstrated therapeutic potential against bladder cancer by decreasing cell viability, inducing apoptosis, and stimulating cytokine production4. The in vivo data suggest that these compounds could be used as synthetic intravesical agents for bladder cancer treatment.
The mechanism of action of 7-bromoisoquinoline derivatives varies depending on the biological target. For instance, 7-substituted 4-aminoquinolines have shown potent activity against both chloroquine-susceptible and -resistant Plasmodium falciparum, with the bromo derivatives being as active as their chloro counterparts1. The structure-activity relationships (SARs) indicate that the side chain length and the nature of the substituent at the 7-position significantly influence antimalarial activity. In the context of kinase inhibition, 7-bromoisoquinoline derivatives have been reported to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) by binding competitively at the ATP site2. The steep structure-activity relationship observed for these analogues suggests that certain substitutions can induce a conformational change in the receptor, enhancing the inhibitory effect2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: